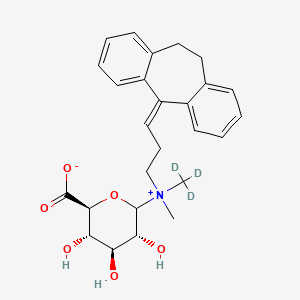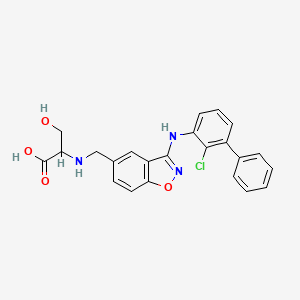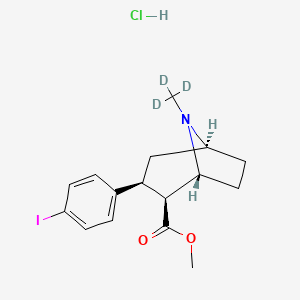
RTI-55-d3 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RTI-55-d3 (hydrochloride) is a deuterated form of RTI-55 hydrochloride, a compound belonging to the phenyltropane family. It is primarily used in scientific research as a potent inhibitor of the dopamine transporter, which plays a crucial role in the reuptake of dopamine in the brain .
Métodos De Preparación
The synthesis of RTI-55-d3 (hydrochloride) involves the incorporation of deuterium atoms into the RTI-55 molecule. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with a precursor molecule, often a tropane derivative.
Deuteration: Deuterium atoms are introduced into the molecule through specific chemical reactions, replacing hydrogen atoms.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility
Industrial production methods for RTI-55-d3 (hydrochloride) are not widely documented, as it is primarily used for research purposes.
Análisis De Reacciones Químicas
RTI-55-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert RTI-55-d3 (hydrochloride) into reduced forms, altering its chemical properties.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
RTI-55-d3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactions of deuterated compounds.
Biology: The compound is employed in research on dopamine transporters and their role in neurotransmission.
Medicine: RTI-55-d3 (hydrochloride) is used in the development of diagnostic tools and treatments for neurological disorders.
Industry: It is utilized in the production of radiolabeled compounds for imaging studies
Mecanismo De Acción
RTI-55-d3 (hydrochloride) exerts its effects by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By blocking this transporter, the compound increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling. This mechanism is crucial for understanding the compound’s effects on neurotransmission and its potential therapeutic applications .
Comparación Con Compuestos Similares
RTI-55-d3 (hydrochloride) is similar to other phenyltropane-based compounds, such as:
RTI-55: The non-deuterated form of RTI-55-d3 (hydrochloride), which also inhibits the dopamine transporter.
RTI-31: Another phenyltropane derivative with similar dopaminergic effects.
RTI-51: A compound with a similar structure but different pharmacological properties.
The uniqueness of RTI-55-d3 (hydrochloride) lies in its deuterated nature, which can provide insights into the effects of deuterium substitution on the compound’s chemical and biological properties.
Propiedades
Fórmula molecular |
C16H21ClINO2 |
|---|---|
Peso molecular |
424.72 g/mol |
Nombre IUPAC |
methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H20INO2.ClH/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10;/h3-6,12-15H,7-9H2,1-2H3;1H/t12-,13+,14+,15-;/m0./s1/i1D3; |
Clave InChI |
FGRGHXZCDYBEJE-WNORLSIYSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)OC.Cl |
SMILES canónico |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


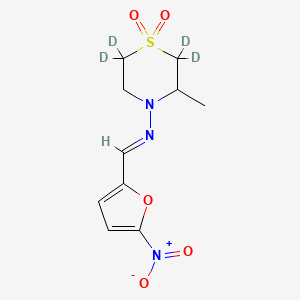
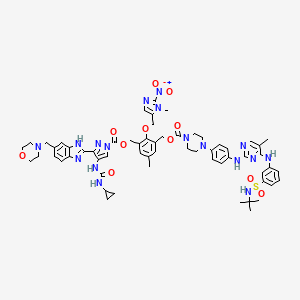


![(2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12410797.png)



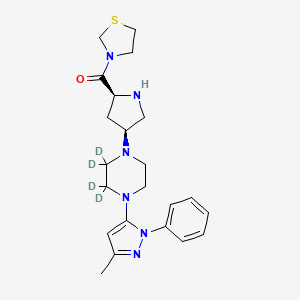
![1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole](/img/structure/B12410828.png)

